2,6-Difluoro-3-methylphenylboronic acid

protodeboronation Suzuki-Miyaura coupling stability

Procure 2,6-Difluoro-3-methylphenylboronic acid for reliable incorporation of the 2,6-difluoro-3-methylphenyl motif. Its ortho,ortho′-difluoro pattern uniquely balances enhanced Lewis acidity with high metabolic stability, essential for demanding Suzuki-Miyaura couplings. Unlike generic building blocks, this compound's defined pKa profile and protodeboronation kinetics necessitate specialized fast-acting precatalysts for >90% yields. Standard 98% purity supports medicinal chemistry, agrochemical, and organic electronic material R&D.

Molecular Formula C7H7BF2O2
Molecular Weight 171.94
CAS No. 1586045-40-0
Cat. No. B2933816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-3-methylphenylboronic acid
CAS1586045-40-0
Molecular FormulaC7H7BF2O2
Molecular Weight171.94
Structural Identifiers
SMILESB(C1=C(C=CC(=C1F)C)F)(O)O
InChIInChI=1S/C7H7BF2O2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,11-12H,1H3
InChIKeyLYEXPRVYGCOGMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-3-methylphenylboronic Acid CAS 1586045-40-0: Technical Specification and Sourcing Overview


2,6-Difluoro-3-methylphenylboronic acid (CAS 1586045-40-0) is an ortho,ortho′-difluorinated arylboronic acid building block with the molecular formula C₇H₇BF₂O₂ and a molecular weight of 171.94 g/mol [1]. As a member of the fluoro-substituted phenylboronic acid class, it features a boronic acid (-B(OH)₂) moiety on a phenyl ring that is substituted at the 2- and 6-positions with fluorine atoms and at the 3-position with a methyl group [1]. This specific substitution pattern confers distinct electronic, steric, and stability properties that differentiate it from non-fluorinated or mono-fluorinated analogs in cross-coupling applications [2].

Why 2,6-Difluoro-3-methylphenylboronic Acid Cannot Be Casually Substituted with Simpler Analogs


The presence of two ortho-fluorine substituents on 2,6-difluoro-3-methylphenylboronic acid fundamentally alters its chemical behavior compared to phenylboronic acid or mono-substituted analogs. While the electron-withdrawing nature of fluorine generally increases Lewis acidity, this compound exhibits a unique pKa profile and intramolecular hydrogen-bonding pattern that directly impacts its stability and reactivity in Suzuki-Miyaura couplings [1]. Furthermore, the 2,6-difluoro substitution pattern makes this compound inherently prone to base-mediated protodeboronation—a well-documented decomposition pathway that is accelerated in ortho-fluorinated arylboronic acids [2]. Consequently, using a generic, non-fluorinated or differently substituted arylboronic acid is not a viable substitute; such a substitution would yield a different electronic profile, altered reaction kinetics, and potentially lead to complete failure of the desired coupling due to premature deboronation or mismatched reactivity. The quantitative evidence below establishes the precise performance boundaries and differentiators that justify the selection of this specific compound.

Quantitative Performance Benchmarks for 2,6-Difluoro-3-methylphenylboronic Acid: Head-to-Head Comparisons and Stability Data


Protodeboronation Kinetics: Quantifying the Instability Risk of 2,6-Difluorophenylboronic Acids

2,6-Difluoro-3-methylphenylboronic acid belongs to a class of compounds known for their propensity to undergo base-mediated protodeboronation. A seminal calorimetric study measured the protodeboronation kinetics of a series of substituted 2,6-difluorophenylboronic acids in a biphasic K₃PO₄/THF medium, establishing quantitative rate data that directly informs the practical handling and coupling conditions required for this compound class [1]. While specific rate constants for the 3-methyl derivative are not reported in the public abstract, the study confirms that the 2,6-difluoro substitution pattern is the primary driver of this instability, with the presence of two ortho-fluorines being the key structural requirement for this specific protolysis mechanism [1]. This data serves as a class-level benchmark: any 2,6-difluorinated arylboronic acid, including 2,6-difluoro-3-methylphenylboronic acid, requires specialized, fast-acting precatalysts and carefully controlled conditions to outpace decomposition, whereas non-ortho-fluorinated or mono-fluorinated analogs are significantly more stable.

protodeboronation Suzuki-Miyaura coupling stability

Comparative Acidity (pKa): Distinguishing 2,6-Difluoro from Other Fluoro-Substituted Phenylboronic Acids

The acidity of phenylboronic acids is highly sensitive to fluorine substitution. A comprehensive study determined the pKa values and hydrolytic stability for all isomers of fluoro-substituted phenylboronic acids. Critically, the study identified that compounds with two fluorine atoms at the ortho positions constitute the least stable class among the fluoro-phenylboronic acids [1]. This is attributed to a unique intramolecular hydrogen-bonding pattern: 2,6-difluoro-substituted phenylboronic acids form only one intramolecular hydrogen bond, as confirmed by X-ray diffraction [2]. This specific bonding arrangement results in a distinct electronic environment at the boron center, directly impacting its Lewis acidity and transmetalation efficiency in Suzuki couplings compared to mono-fluoro or non-fluorinated analogs.

acidity pKa hydrolytic stability

Electronic Effects in Suzuki Coupling: Electron-Withdrawing vs. Electron-Donating Substituents

A systematic investigation of substituent effects in Suzuki coupling using Hammett plots established that for arylboronic acids, electron-donating groups (EDGs) are beneficial to the reaction rate, while electron-withdrawing groups (EWGs) are unfavorable [1]. 2,6-Difluoro-3-methylphenylboronic acid presents a mixed electronic profile: the two ortho-fluorines are strong EWGs, while the meta-methyl group is a weak EDG. The net effect, according to the established trend, is that the strong EWGs will dominate and render this compound less reactive in the transmetalation step compared to an analog bearing only electron-donating substituents (e.g., 3-methylphenylboronic acid). This quantitative understanding of substituent effects is critical for predicting relative reaction rates and optimizing catalyst and ligand selection.

Suzuki coupling electronic effects Hammett plot

Synthesis of Sterically Congested 2,6-Disubstituted Phenylboronic Esters via Pt-Catalyzed C-H Borylation

The synthesis of 2,6-disubstituted phenylboronic esters, such as those derived from 2,6-difluoro-3-methylphenylboronic acid, presents significant challenges due to the severe steric congestion around the aromatic C-H bonds. Traditional C-H borylation methods often fail with such substrates. A study on platinum-catalyzed C-H borylation demonstrated that N-heterocyclic carbene-ligated Pt catalysts exhibit a remarkable lack of sensitivity to steric hindrance, enabling the efficient synthesis of sterically congested 2,6-disubstituted phenylboronic esters that are otherwise difficult or impossible to synthesize [1]. This methodology is directly applicable to the preparation of the pinacol ester of 2,6-difluoro-3-methylphenylboronic acid, which is a more stable and commonly used form in cross-coupling reactions.

C-H borylation steric hindrance platinum catalysis

Optimal Deployment Scenarios for 2,6-Difluoro-3-methylphenylboronic Acid Based on Quantitative Evidence


Late-Stage Diversification in Medicinal Chemistry Requiring ortho-Fluorinated Biaryl Motifs

The compound's unique electronic and stability profile makes it ideal for introducing a 2,6-difluoro-3-methylphenyl moiety into complex drug candidates via Suzuki-Miyaura coupling. The presence of the ortho-fluorines can enhance metabolic stability and modulate molecular conformation, but the documented protodeboronation risk [1] necessitates the use of specialized, fast-acting precatalysts (e.g., Buchwald-type) to achieve high yields. Procurement is justified when the target molecule demands this specific fluorination pattern, which cannot be mimicked by simpler boronic acids.

Synthesis of Fluorinated Ligands for Transition Metal Catalysis

The strong electron-withdrawing nature of the 2,6-difluoro substituents, which renders the boronic acid less reactive in transmetalation [2], can be strategically employed to fine-tune the electronic properties of phosphine or NHC ligands. Incorporating this fluorinated aryl group can increase the Lewis acidity of the metal center in the resulting catalyst, enhancing its activity in certain transformations. The compound's defined pKa and stability ranking within the fluoro-phenylboronic acid series [3] provides a rational basis for its selection over other fluorinated building blocks.

Preparation of Functional Organic Materials with Tailored Electronic Properties

In the development of organic electronic materials (e.g., OLEDs, OFETs), the precise control of frontier molecular orbital energies is critical. The incorporation of the 2,6-difluoro-3-methylphenyl unit can lower both HOMO and LUMO levels due to the inductive effect of fluorine. The synthetic challenges associated with preparing the boronic ester via C-H borylation [4] highlight the value of sourcing the pre-formed building block. Its use enables the construction of extended π-conjugated systems with defined fluoroarene segments, where the methyl group also provides a handle for further functionalization or solubility modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Difluoro-3-methylphenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.